2-(2-Formylphenoxy)propanoic acid
Overview
Description
2-(2-Formylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10O4. It is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
It is structurally related to propanoic acid , which is known to act as an antimicrobial agent and food preservative .
Mode of Action
Propanoic acid, a structurally related compound, is known to exhibit its antimicrobial activity by disrupting the ph balance within microbial cells .
Biochemical Pathways
Propanoic acid, a structurally related compound, is metabolized via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formylphenoxy)propanoic acid typically involves the reaction of 2-hydroxybenzaldehyde with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the bromine atom of 2-bromopropanoic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(2-Carboxyphenoxy)propanoic acid.
Reduction: 2-(2-Hydroxyphenoxy)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Formylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formylphenoxy)propanoic acid
- 2-(3-Formylphenoxy)propanoic acid
- 2-(2-Formylphenoxy)acetic acid
Uniqueness
2-(2-Formylphenoxy)propanoic acid is unique due to the position of the formyl group on the phenoxy ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-formylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVYCNOOAXDXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378208 | |
Record name | 2-(2-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29040-34-4 | |
Record name | 2-(2-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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